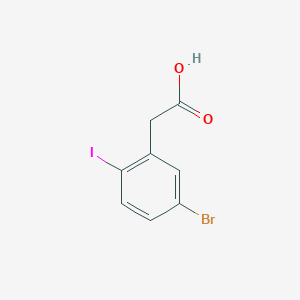

2-(5-Bromo-2-iodophenyl)acetic acid

Description

Structure

3D Structure

Properties

IUPAC Name |

2-(5-bromo-2-iodophenyl)acetic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6BrIO2/c9-6-1-2-7(10)5(3-6)4-8(11)12/h1-3H,4H2,(H,11,12) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HRLIMSANESJAIA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1Br)CC(=O)O)I | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6BrIO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

340.94 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Chemical Reactivity and Transformation Mechanisms of 2 5 Bromo 2 Iodophenyl Acetic Acid

Cross-Coupling Reactions Involving Aryl Halide Moieties

The differential reactivity of the carbon-iodine (C-I) and carbon-bromine (C-Br) bonds is a cornerstone of the synthetic utility of 2-(5-bromo-2-iodophenyl)acetic acid. The C-I bond is weaker and therefore more susceptible to oxidative addition in palladium-catalyzed cross-coupling reactions, enabling selective functionalization at the 2-position. illinois.edulibretexts.org

Palladium-Catalyzed Carbon-Carbon Bond Formation (e.g., Sonogashira, Suzuki, Arylation)

Palladium-catalyzed cross-coupling reactions are powerful tools for the construction of carbon-carbon bonds. In the context of this compound, these reactions can be performed selectively at the more reactive C-I bond.

Sonogashira Coupling: This reaction involves the coupling of a terminal alkyne with an aryl halide. For di-halogenated substrates like this compound, the coupling preferentially occurs at the iodinated position. libretexts.org The reaction is typically catalyzed by a palladium complex in the presence of a copper(I) co-catalyst and an amine base. organic-chemistry.org While specific examples with this compound are not extensively documented in readily available literature, the general selectivity for aryl iodides over bromides is a well-established principle. libretexts.orgthieme-connect.de

Suzuki-Miyaura Coupling: The Suzuki-Miyaura reaction couples an organoboron compound (typically a boronic acid or ester) with an organohalide. illinois.edulibretexts.org Similar to the Sonogashira coupling, the reaction with this compound or its derivatives is expected to proceed with high selectivity at the C-I bond. nih.gov The general mechanism involves the oxidative addition of the aryl halide to a Pd(0) species, followed by transmetalation with the boronic acid derivative and subsequent reductive elimination to afford the coupled product. libretexts.org

Table 1: Representative Conditions for Suzuki-Miyaura Coupling of Related Aryl Halides

| Aryl Halide | Coupling Partner | Catalyst System | Base | Solvent | Temp. (°C) | Yield (%) |

| 5-Bromo-3-iodoindole | 3-Methoxybenzeneboronic acid | PdCl₂(PPh₃)₂ | Na₂CO₃ | Toluene/EtOH/H₂O | 70 | 94 |

| 3,4,5-Tribromo-2,6-dimethylpyridine | 2-Methoxyphenylboronic acid | Pd(PPh₃)₄ | Na₂CO₃ | Toluene/EtOH/H₂O | 80 | Variable |

This table presents data for related di- and poly-halogenated systems to illustrate typical reaction conditions and selectivity. thieme-connect.denih.gov

Mechanistic Considerations in Carbon-Heteroatom Bond Formation via Halogen Displacement

The formation of carbon-heteroatom bonds, such as C-N, C-O, and C-S bonds, often proceeds through palladium-catalyzed cross-coupling reactions, mechanistically similar to C-C bond formation. The key steps involve oxidative addition, formation of a palladium-heteroatom complex, and reductive elimination. The selective displacement of the iodine atom over the bromine atom is anticipated due to the lower bond dissociation energy of the C-I bond.

Electrophilic Aromatic Substitution Patterns and Regioselectivity on Halogenated Phenyl Rings

The phenyl ring of this compound is deactivated towards electrophilic aromatic substitution due to the electron-withdrawing inductive effects of the halogen atoms and the carboxylic acid group. The directing effects of the existing substituents play a crucial role in determining the position of any incoming electrophile.

Nucleophilic Substitution Reactions on Halogenated Aryl Systems

Nucleophilic aromatic substitution (SNAr) on the phenyl ring of this compound is generally unfavorable due to the lack of strong electron-withdrawing groups (like a nitro group) positioned ortho or para to the halogens. SNAr reactions typically proceed via an addition-elimination mechanism, which is facilitated by substituents that can stabilize the intermediate Meisenheimer complex. organic-chemistry.org While direct displacement of the bromo or iodo groups by common nucleophiles under standard SNAr conditions is unlikely, such reactions can sometimes be achieved under forcing conditions or with the use of highly reactive nucleophiles.

Reductive and Oxidative Transformations of the Carboxylic Acid and Aryl Groups

The functional groups in this compound can undergo both reduction and oxidation.

Reduction: The carboxylic acid can be reduced to the corresponding primary alcohol, 2-(5-bromo-2-iodophenyl)ethanol. This transformation is typically achieved using strong reducing agents like lithium aluminum hydride (LiAlH₄) in an anhydrous solvent such as diethyl ether or tetrahydrofuran. chemguide.co.ukyoutube.com Milder reducing agents like sodium borohydride (B1222165) are generally not reactive enough to reduce carboxylic acids. youtube.com The aryl halide moieties are generally stable to these conditions. Catalytic hydrogenation could potentially lead to the reduction of the carboxylic acid and/or dehalogenation, depending on the catalyst and reaction conditions. The use of zinc in acetic acid is a mild method for the reduction of certain functional groups. organic-chemistry.org

Oxidation: The acetic acid side chain is generally resistant to further oxidation under standard conditions. The primary alcohol, if formed by reduction, could be oxidized back to the carboxylic acid or to the corresponding aldehyde using appropriate oxidizing agents. The aromatic ring itself is also relatively stable to oxidation. However, under harsh oxidative conditions, degradation of the molecule could occur. The oxidation of phenylacetic acids by reagents like N-chlorobenzimidazole has been studied, though specific data for this di-halogenated compound is not available. jetir.org

Radical Pathways and Hypervalent Iodine Chemistry in Aromatic Functionalization

Radical reactions can provide alternative pathways for the functionalization of this compound. For instance, radical-induced cyclization reactions of related bispropargylated acetic acid derivatives have been reported. researchgate.net

The presence of an iodine atom on the aromatic ring makes this compound a potential precursor for the synthesis of hypervalent iodine(III) and iodine(V) reagents. nih.govorganic-chemistry.org These reagents are valuable oxidizing agents in organic synthesis. The synthesis of hypervalent iodine compounds typically involves the oxidation of an iodoarene with an oxidizing agent such as peracetic acid or Oxone®. nsf.gov For example, 2-iodobenzoic acid can be oxidized to the corresponding hypervalent iodine compound, 2-iodoxybenzoic acid (IBX). A similar transformation could potentially be applied to this compound to generate a novel hypervalent iodine reagent, which could then be used in various oxidative transformations. nih.gov

Derivatization and Analogue Design Strategies for 2 5 Bromo 2 Iodophenyl Acetic Acid

Synthesis of Ester and Amide Derivatives from the Acetic Acid Moiety

The carboxylic acid group of 2-(5-bromo-2-iodophenyl)acetic acid is a prime site for derivatization, most commonly through esterification and amidation reactions. These transformations are fundamental in organic synthesis, allowing for the modulation of the compound's physicochemical properties and providing intermediates for further synthetic steps.

Esterification: The synthesis of ester derivatives, such as methyl 2-(5-bromo-2-iodophenyl)acetate, is typically achieved through Fischer esterification. This method involves reacting the carboxylic acid with an alcohol, like methanol (B129727), in the presence of a strong acid catalyst, such as sulfuric acid (H₂SO₄), under reflux conditions. chemicalbook.com The reaction proceeds by protonation of the carboxylic acid, followed by nucleophilic attack of the alcohol and subsequent elimination of water. A general procedure involves refluxing a solution of the acid in methanol with a catalytic amount of concentrated sulfuric acid. chemicalbook.com The resulting methyl ester is a key intermediate for further modifications. sigmaaldrich.com

Amidation: Amide derivatives are synthesized by first converting the carboxylic acid to a more reactive species, such as an acyl chloride, followed by reaction with an amine. Alternatively, direct coupling of the carboxylic acid with an amine using a coupling agent can be employed. For instance, the synthesis of N-substituted acetamides can be achieved by reacting the corresponding bromo-phenylacetamide with various amines. irejournals.comnih.gov This approach allows for the introduction of a wide range of substituents at the amide nitrogen, creating a library of diverse compounds.

The following table summarizes the synthesis of common ester and amide derivatives.

| Derivative Name | Starting Material | Key Reagents | Typical Reaction |

| Methyl 2-(5-bromo-2-iodophenyl)acetate | This compound | Methanol, Sulfuric Acid | Fischer Esterification chemicalbook.com |

| 2-(5-Bromo-2-iodophenyl)acetamide | This compound | Thionyl chloride, Ammonia | Amidation via acyl chloride |

| N-substituted 2-(5-bromo-2-iodophenyl)acetamides | 2-(5-Bromo-2-iodophenyl)acetamide | Various amines, Base | Nucleophilic substitution irejournals.com |

Exploiting Halogen Atoms for Further Functionalization

The presence of two different halogen atoms on the phenyl ring of this compound offers a unique opportunity for selective and sequential functionalization. The differential reactivity of the carbon-iodine (C-I) and carbon-bromine (C-Br) bonds is the key to this strategy.

Sequential and Selective Functionalization of Polyhalogenated Aryl Systems

In polyhalogenated aromatic compounds, the C-I bond is generally more reactive than the C-Br bond in transition metal-catalyzed cross-coupling reactions. This difference in reactivity allows for the selective functionalization at the iodine-bearing position while leaving the bromine intact for subsequent transformations. nih.gov

Common cross-coupling reactions that can be employed include:

Suzuki-Miyaura Coupling: Reaction with boronic acids in the presence of a palladium catalyst.

Sonogashira Coupling: Reaction with terminal alkynes using a palladium and copper co-catalyst system.

Heck Coupling: Reaction with alkenes catalyzed by a palladium complex.

Buchwald-Hartwig Amination: Palladium-catalyzed coupling with amines.

By carefully controlling the reaction conditions (catalyst, ligands, temperature), it is possible to achieve high selectivity for the reaction at the C-I bond. Once the first coupling reaction is complete, the bromine atom can be targeted for a second, different coupling reaction, leading to the synthesis of highly complex and diverse molecular architectures.

Design of Bifunctional Aromatic Substrates for Complex Molecular Assembly

The bifunctional nature of this compound and its derivatives makes them valuable building blocks for the assembly of complex molecules. The two halogen atoms can act as orthogonal handles, allowing for the stepwise introduction of different substituents. This approach is particularly useful in the synthesis of heterocycles and other intricate molecular scaffolds.

For example, a synthetic strategy could involve an initial Sonogashira coupling at the iodo position to introduce an alkyne substituent. The resulting product can then undergo an intramolecular cyclization reaction, utilizing the bromo- and acetic acid-derived moieties to form a new ring system. This sequential functionalization provides a powerful tool for the construction of novel chemical entities with potential applications in medicinal chemistry and materials science.

Development of Structurally Related Compounds for Exploring Reaction Scope

To fully understand and expand the synthetic utility of this compound, a variety of structurally related compounds have been developed. These analogues, which feature different halogen substitution patterns or modifications to the acetic acid side chain, are instrumental in exploring the scope and limitations of various chemical transformations.

The following table presents a selection of structurally related compounds and their significance.

| Compound Name | CAS Number | Molecular Formula | Significance |

| This compound | 702641-01-8 | C₈H₆BrIO₂ | Parent compound for derivatization studies. biosynth.combldpharm.com |

| Methyl 2-(5-bromo-2-iodophenyl)acetate | 1234562-66-3 | C₉H₈BrIO₂ | Ester derivative used as an intermediate for further functionalization. sigmaaldrich.com |

| N-(4-Bromo-2-iodophenyl)acetamide | 562080-91-5 | C₈H₇BrINO | Amide analogue for exploring the impact of the side chain on reactivity. chemscene.com |

| 2-(2-Iodophenyl)acetic acid | 18698-96-9 | C₈H₇IO₂ | Analogue lacking the bromo substituent, used for comparative reactivity studies. bldpharm.comsigmaaldrich.com |

| 5-Bromo-2-iodotoluene | 116632-39-4 | C₇H₆BrI | Analogue without the acetic acid side chain, used to study the influence of the carboxyl group on halogen reactivity. nih.gov |

| 2-Bromo-5-iodophenol | 932372-99-1 | C₆H₄BrIO | Phenolic analogue for investigating the effect of an electron-donating group. ambeed.com |

| 2-(2-Bromo-4-iodophenyl)acetic acid | 1261817-73-5 | C₈H₆BrIO₂ | Isomeric analogue for studying the influence of halogen position on reactivity. sigmaaldrich.com |

By systematically studying the reactions of these and other related compounds, chemists can gain a deeper understanding of the factors that govern reactivity and selectivity in polyhalogenated aromatic systems. This knowledge is crucial for the rational design of synthetic routes to complex target molecules.

Spectroscopic and Structural Elucidation Methodologies Applied to 2 5 Bromo 2 Iodophenyl Acetic Acid Derivatives

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., 1H, 13C, 2D NMR) for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules like 2-(5-Bromo-2-iodophenyl)acetic acid. By analyzing the magnetic properties of atomic nuclei, primarily ¹H (proton) and ¹³C (carbon-13), NMR provides detailed information about the molecular framework.

¹H NMR spectroscopy reveals the number of different types of protons, their electronic environment, and their proximity to other protons. For this compound, the spectrum would show distinct signals for the protons on the aromatic ring and the methylene (B1212753) (-CH₂-) group. The aromatic region would display a complex splitting pattern due to the coupling between the three non-equivalent protons. The chemical shifts (δ) are influenced by the strong electron-withdrawing effects of the bromine and iodine atoms. The methylene protons would typically appear as a singlet, while the acidic proton of the carboxyl group (-COOH) would present as a broad singlet at a downfield chemical shift, which can vary depending on the solvent and concentration.

¹³C NMR spectroscopy provides information on the carbon skeleton of the molecule. Each unique carbon atom in this compound would give a distinct signal. The spectrum would show signals for the two carbons of the acetic acid moiety (methylene and carbonyl) and the six carbons of the phenyl ring. The carbons directly bonded to the halogen atoms (C-Br and C-I) would have their chemical shifts significantly influenced by these substituents.

2D NMR techniques, such as COSY (Correlation Spectroscopy) and HMBC (Heteronuclear Multiple Bond Correlation), are employed for unambiguous assignment of ¹H and ¹³C signals, especially in complex molecules. bas.bg A COSY spectrum would show correlations between adjacent protons on the aromatic ring, helping to decipher their positions relative to one another. An HMBC spectrum would reveal long-range (2-3 bond) correlations between protons and carbons, for instance, linking the methylene protons to the carbonyl carbon and to the aromatic carbons at positions 1 and 2, thus confirming the connectivity of the entire molecule.

Table 1: Representative ¹H NMR Data for a Related Phenylacetic Acid Derivative

| Compound Name | Solvent | Proton Assignment | Chemical Shift (δ, ppm) |

| 2-Bromophenylacetic acid chemicalbook.com | - | Aromatic-H | 7.57 |

| Aromatic-H | 7.28 | ||

| Aromatic-H | 7.15 | ||

| Methylene (-CH₂-) | 3.83 | ||

| Carboxyl (-COOH) | ~11.0 |

Vibrational Spectroscopy (Fourier-Transform Infrared, Raman Spectroscopy) for Functional Group Identification

Vibrational spectroscopy, encompassing Fourier-Transform Infrared (FTIR) and Raman techniques, is instrumental in identifying the functional groups present in a molecule. mdpi.comresearchgate.net These two methods are often complementary. mdpi.com

FTIR spectroscopy measures the absorption of infrared radiation by a molecule, which causes its bonds to vibrate (stretch, bend). For this compound, the FTIR spectrum would exhibit characteristic absorption bands. A very broad band would appear in the region of 2500-3300 cm⁻¹, which is characteristic of the O-H stretching vibration of the carboxylic acid group, often overlapping with C-H stretching signals. A strong, sharp absorption peak around 1700 cm⁻¹ corresponds to the C=O (carbonyl) stretching of the carboxylic acid. The presence of the aromatic ring is confirmed by C=C stretching vibrations in the 1450-1600 cm⁻¹ region and C-H bending vibrations. The C-Br and C-I stretching vibrations would appear at lower frequencies, typically in the fingerprint region below 800 cm⁻¹.

Raman spectroscopy , which measures the inelastic scattering of monochromatic light, provides complementary information. While the O-H stretch is typically weak in Raman spectra, the C=O stretch and the aromatic ring vibrations usually show strong signals. researchgate.net The symmetric vibrations of the benzene (B151609) ring are often more prominent in the Raman spectrum than in the IR spectrum.

Studies on halogenated analogues of phenylacetic acid confirm that the conformational equilibrium is not significantly influenced by the nature of the ortho-substituent, with vibrational spectra showing similar results across different analogues. nih.gov

Table 2: Typical Infrared Absorption Frequencies for Functional Groups in this compound

| Functional Group | Vibration Type | Typical Wavenumber (cm⁻¹) | Intensity |

| Carboxylic Acid O-H | Stretching | 2500 - 3300 | Broad, Strong |

| Methylene C-H | Stretching | 2850 - 2960 | Medium |

| Carboxylic Acid C=O | Stretching | 1680 - 1725 | Strong |

| Aromatic C=C | Stretching | 1450 - 1600 | Medium to Weak |

| C-O | Stretching | 1210 - 1320 | Medium |

| O-H | Bending | 1395 - 1440 | Medium |

| Aromatic C-H | Bending (out-of-plane) | 690 - 900 | Strong |

| C-I | Stretching | ~500 - 600 | Medium to Strong |

| C-Br | Stretching | ~550 - 650 | Medium to Strong |

Mass Spectrometry (e.g., High-Resolution Mass Spectrometry) for Molecular Mass and Fragmentation Pathway Analysis

Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. High-Resolution Mass Spectrometry (HRMS) can determine the molecular mass with extremely high accuracy, which allows for the calculation of the elemental formula. researchgate.net

For this compound (C₈H₆BrIO₂), the molecular ion peak [M]⁺ would be observed in the mass spectrum. A key feature would be the isotopic pattern caused by the presence of bromine (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio) and iodine (monoisotopic ¹²⁷I). This results in a characteristic [M]⁺ and [M+2]⁺ pattern for any fragment containing bromine. researchgate.net

The fragmentation pathways can provide valuable structural information. A common fragmentation for phenylacetic acids is the loss of the carboxyl group (-COOH, 45 Da) or the cleavage of the bond between the methylene group and the aromatic ring. For this specific compound, a prominent fragment would likely correspond to the tropylium-like ion formed after the loss of the acetic acid side chain. The NIST WebBook provides mass spectral data for the simpler 4-bromophenylacetic acid, showing major fragments corresponding to the loss of the entire side chain. nist.gov The analysis of fragmentation patterns helps to piece together the molecular structure and confirm the identity of the compound.

Table 3: Key Mass Spectrometry Data for this compound

| Parameter | Description | Expected Value |

| Molecular Formula | - | C₈H₆BrIO₂ |

| Molecular Weight | Calculated for ¹²C, ¹H, ⁷⁹Br, ¹²⁷I, ¹⁶O | 340.94 g/mol biosynth.com |

| Monoisotopic Mass | Exact mass for the most abundant isotopes | 339.85959 Da nih.gov |

| Key Fragmentation | Loss of the acetic acid group (-CH₂COOH) | m/z corresponding to C₆H₃BrI⁺ |

Electronic Absorption Spectroscopy (UV-Vis) for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of UV or visible light by a molecule, which corresponds to the promotion of electrons from lower to higher energy orbitals. The resulting spectrum can be used to identify the presence of chromophores—parts of a molecule that absorb light.

The aromatic ring in this compound is the primary chromophore. It is expected to exhibit characteristic absorption bands in the UV region, typically between 200 and 300 nm. These absorptions are due to π → π* electronic transitions within the benzene ring. The substitution of the ring with bromine, iodine, and the acetic acid group will cause a shift in the absorption maxima (λ_max) and may alter their intensities compared to unsubstituted benzene. The halogen substituents and the carboxyl group can act as auxochromes, modifying the absorption characteristics of the phenyl chromophore.

Single Crystal X-ray Diffraction for Solid-State Molecular Geometry and Crystal Packing Analysis

If a suitable single crystal of this compound or a derivative can be grown, X-ray diffraction analysis would reveal the exact spatial arrangement of all atoms. Furthermore, it elucidates the crystal packing, showing how individual molecules interact with each other in the crystal lattice. Of particular interest would be the intermolecular interactions, such as hydrogen bonding involving the carboxylic acid groups. Carboxylic acids often form hydrogen-bonded dimers in the solid state. researchgate.net Additionally, halogen bonding (interactions involving the bromine and iodine atoms) could play a significant role in dictating the crystal packing arrangement, a phenomenon observed in other iodo-substituted aromatic compounds. nih.govnih.gov

Elemental Analysis for Compositional Verification

Elemental analysis is a fundamental technique used to determine the mass percentage of each element in a compound. The experimentally determined percentages of carbon, hydrogen, and other elements are compared with the theoretically calculated values based on the compound's proposed molecular formula. This comparison serves as a crucial check for the purity and correctness of the synthesized compound.

For this compound, with a molecular formula of C₈H₆BrIO₂, the theoretical elemental composition can be calculated precisely. An experimental result that closely matches these theoretical values provides strong evidence for the compound's identity and purity.

Table 4: Theoretical Elemental Composition of this compound

| Element | Symbol | Atomic Weight | % Composition |

| Carbon | C | 12.011 | 28.18% |

| Hydrogen | H | 1.008 | 1.77% |

| Bromine | Br | 79.904 | 23.44% |

| Iodine | I | 126.90 | 37.22% |

| Oxygen | O | 15.999 | 9.39% |

Computational and Theoretical Investigations of 2 5 Bromo 2 Iodophenyl Acetic Acid

Density Functional Theory (DFT) for Electronic Structure and Molecular Geometry Calculations

Density Functional Theory (DFT) has become a cornerstone in computational chemistry for predicting the electronic structure and geometry of molecules. aps.orgresearchgate.net DFT methods are favored for their balance of accuracy and computational cost, making them suitable for studying relatively large molecules like 2-(5-bromo-2-iodophenyl)acetic acid.

Selection of Appropriate Basis Sets and Exchange-Correlation Functionals

The accuracy of DFT calculations is highly dependent on the choice of the basis set and the exchange-correlation functional. youtube.comresearchgate.net For molecules containing heavy atoms like bromine and iodine, it is crucial to employ basis sets that can adequately describe the electronic environment of these elements, including relativistic effects. researchgate.net

Basis Sets: For heavy elements like iodine, basis sets that include effective core potentials (ECPs) are often used to reduce computational cost while maintaining accuracy. youtube.com The Stuttgart-Dresden (SDD) pseudopotential basis set, for example, is known to provide a good balance for lanthanide elements and can be considered for heavy halogens. researchgate.net For lighter atoms like carbon, oxygen, and hydrogen, Pople-style basis sets (e.g., 6-311++G(d,p)) or correlation-consistent basis sets (e.g., aug-cc-pVTZ) are commonly used. nih.govnih.gov The inclusion of diffuse functions is important for describing non-covalent interactions and anions, while polarization functions are crucial for accurately representing bonding. youtube.com

Exchange-Correlation Functionals: The choice of the exchange-correlation functional is also critical. Hybrid functionals, which mix a portion of Hartree-Fock exact exchange with a DFT exchange-correlation functional, often provide improved accuracy for many systems. researchgate.net Popular hybrid functionals include B3LYP and the M06 family of functionals. youtube.com For systems where non-covalent interactions are significant, dispersion-corrected functionals (e.g., B3LYP-D3) are recommended. researchgate.net The performance of different functionals can be benchmarked against experimental data or higher-level wavefunction-based methods to ensure the chosen functional is appropriate for the system under investigation.

A comparative study of different basis sets and functionals would be necessary to determine the optimal level of theory for this compound.

Conformational Analysis and Potential Energy Surfaces of Substituted Aryl Acetic Acids

Substituted aryl acetic acids can exist in various conformations due to the rotation around single bonds, particularly the C-C bond connecting the phenyl ring and the acetic acid moiety. DFT calculations are instrumental in exploring the potential energy surface (PES) of these molecules to identify stable conformers and the energy barriers between them. chemrxiv.orgualberta.ca

For a molecule like this compound, a key dihedral angle to consider is the one defining the orientation of the carboxylic acid group relative to the phenyl ring. By systematically rotating this bond and calculating the energy at each step, a one-dimensional potential energy scan can be generated. This scan reveals the low-energy conformations and the transition states connecting them. For instance, studies on acetic acid have shown a significant energy barrier between the syn and anti conformations of the carboxyl group. nih.gov

The presence of bulky substituents like bromine and iodine at the ortho and meta positions will significantly influence the conformational landscape. Steric hindrance between the substituents and the acetic acid group will likely lead to specific preferred orientations to minimize repulsive interactions. A full conformational analysis would involve exploring rotations around all significant single bonds to map out the complete potential energy surface.

Molecular Dynamics Simulations for Conformational Space Exploration and Solvent Effects

While DFT calculations provide detailed information about specific points on the potential energy surface, molecular dynamics (MD) simulations offer a way to explore the conformational space of a molecule over time, including the influence of the solvent. frontiersin.orgrsc.org MD simulations solve Newton's equations of motion for a system of atoms, providing a trajectory that describes how the positions and velocities of the atoms evolve.

For this compound, MD simulations can be used to:

Explore Conformational Landscapes: By simulating the molecule in a solvent box, one can observe the different conformations it adopts and the transitions between them. This provides a more dynamic picture of the molecule's flexibility compared to static DFT calculations.

Study Solvent Effects: The explicit inclusion of solvent molecules in MD simulations allows for a detailed investigation of how the solvent influences the conformational preferences of the solute. rsc.orgresearchgate.net The solvent can stabilize certain conformations through specific interactions like hydrogen bonding. The radial distribution function (RDF) can be calculated to understand the structuring of solvent molecules around the solute. rsc.org

Calculate Free Energy Profiles: Advanced MD techniques like umbrella sampling can be used to calculate the potential of mean force (PMF) along a specific reaction coordinate, such as a dihedral angle. nih.gov This provides the free energy landscape, which includes the entropic contributions that are often neglected in simple DFT energy calculations.

The choice of force field is crucial for the accuracy of MD simulations. For organic molecules, force fields like GAFF (General Amber Force Field) are commonly used. nih.gov

Quantum Chemical Calculations of Reactivity Parameters and Reaction Pathways

Quantum chemical calculations are powerful tools for understanding and predicting the reactivity of molecules. mdpi.com By analyzing the electronic structure, one can identify sites that are susceptible to nucleophilic or electrophilic attack and predict the likely course of a chemical reaction. aps.org

For this compound, several reactivity parameters can be calculated:

Frontier Molecular Orbitals (HOMO and LUMO): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key to understanding chemical reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons, while the energy of the LUMO is related to its ability to accept electrons. The HOMO-LUMO energy gap is an indicator of the molecule's kinetic stability. nih.gov

Molecular Electrostatic Potential (MEP): The MEP map provides a visual representation of the charge distribution in a molecule. nih.gov Regions of negative potential (typically colored red) indicate areas that are rich in electrons and susceptible to electrophilic attack, while regions of positive potential (blue) are electron-deficient and prone to nucleophilic attack.

Fukui Functions: These functions provide a more quantitative measure of the local reactivity of different atomic sites in a molecule. They can be used to predict the most likely sites for nucleophilic, electrophilic, and radical attack. nih.gov

Reaction Pathways: DFT calculations can be used to map out the entire reaction pathway for a given chemical transformation. aps.org This involves identifying the structures of the reactants, products, and any transition states and intermediates along the reaction coordinate. The calculated activation energies can then be used to predict the reaction rates. For example, in the context of cyclization reactions, theoretical calculations can help elucidate the mechanism and predict the feasibility of different pathways. acs.orgmdpi.comacs.org

Analysis of Intermolecular and Intramolecular Interactions (e.g., Hydrogen Bonding, Halogen Bonding, π-Stacking)

The structure and properties of this compound are significantly influenced by a variety of non-covalent interactions, both within the molecule (intramolecular) and between molecules (intermolecular). nih.gov

Intramolecular Hydrogen Bonding: An intramolecular hydrogen bond could potentially form between the carboxylic acid proton and the iodine atom at the ortho position. The strength of this interaction would depend on the geometry of the molecule.

Intermolecular Hydrogen Bonding: In the solid state or in concentrated solutions, carboxylic acids are known to form strong intermolecular hydrogen bonds, often leading to the formation of dimers.

Halogen Bonding: Both bromine and iodine atoms can act as halogen bond donors, forming interactions with Lewis bases. The iodine atom, being more polarizable, is expected to form stronger halogen bonds than the bromine atom. These interactions can play a crucial role in the crystal packing of the molecule.

Computational methods like Natural Bond Orbital (NBO) analysis and Symmetry-Adapted Perturbation Theory (SAPT) can be used to quantify the strength and nature of these interactions. nih.govnih.gov

Prediction and Interpretation of Spectroscopic Properties (e.g., NMR Chemical Shifts, Vibrational Frequencies, UV-Vis Spectra)

Computational chemistry provides a powerful means to predict and interpret various spectroscopic properties of molecules, which can be directly compared with experimental data. nih.gov

NMR Chemical Shifts: The Gauge-Independent Atomic Orbital (GIAO) method is a widely used DFT-based approach for calculating NMR chemical shifts (¹H and ¹³C). nih.gov These calculations can help in the assignment of experimental spectra and in understanding how the electronic environment of each nucleus is affected by the substituents.

Vibrational Frequencies: DFT calculations can predict the vibrational frequencies of a molecule, which correspond to the peaks observed in its infrared (IR) and Raman spectra. nih.gov By comparing the calculated and experimental spectra, one can confirm the structure of the molecule and assign the vibrational modes to specific molecular motions. Scaling factors are often applied to the calculated frequencies to improve agreement with experimental data.

UV-Vis Spectra: Time-dependent DFT (TD-DFT) is the most common method for calculating the electronic excitation energies and oscillator strengths, which determine the UV-Vis absorption spectrum. nih.govnih.gov These calculations can help to understand the nature of the electronic transitions and how they are influenced by the molecular structure and substituents.

Below is a table summarizing the types of computational investigations and the insights they provide for this compound.

| Computational Method | Property Investigated | Insights Gained |

| Density Functional Theory (DFT) | Electronic Structure, Molecular Geometry | Optimized molecular structure, bond lengths, bond angles, dihedral angles. |

| DFT (Conformational Analysis) | Potential Energy Surface | Identification of stable conformers and transition states, rotational energy barriers. |

| Molecular Dynamics (MD) | Conformational Dynamics, Solvent Effects | Time-evolution of molecular conformation, influence of solvent on structure, free energy profiles. |

| Quantum Chemical Reactivity | Reactivity Parameters, Reaction Pathways | HOMO-LUMO gap, MEP, Fukui functions for predicting reactive sites, elucidation of reaction mechanisms. |

| Interaction Analysis (NBO, SAPT) | Non-covalent Interactions | Quantification of hydrogen bonding, halogen bonding, and π-stacking interactions. |

| Spectroscopic Predictions (GIAO, TD-DFT) | NMR, IR, Raman, UV-Vis Spectra | Prediction and interpretation of spectroscopic data, aiding in structural elucidation. |

Advanced Applications and Future Research Directions

2-(5-Bromo-2-iodophenyl)acetic Acid as a Versatile Synthetic Building Block

The presence of three distinct functional handles—a carboxylic acid, a bromine atom, and an iodine atom—on the this compound framework makes it a highly versatile precursor in organic synthesis. The differential reactivity of the carbon-bromine and carbon-iodine bonds, coupled with the synthetic utility of the acetic acid side chain, allows for a stepwise and regioselective elaboration of the molecule.

Role in the Construction of Complex Organic Architectures and Heterocyclic Systems

The unique arrangement of reactive sites in this compound makes it an ideal starting material for the synthesis of complex polycyclic and heterocyclic frameworks. The carbon-iodine bond is generally more reactive towards oxidative addition in transition metal-catalyzed cross-coupling reactions than the carbon-bromine bond. This reactivity difference can be exploited to sequentially introduce different substituents. For instance, a Sonogashira coupling could be performed selectively at the 2-position, followed by a Suzuki or Heck reaction at the 5-position. The acetic acid moiety can then be used to construct a fused ring system through intramolecular cyclization reactions.

An example of a related synthetic strategy involves the regioselective cyclization of functionalized N-propagyl-amino-pyrimidinones to yield pteridines. nih.gov Although not directly employing this compound, this work highlights the principle of using halogenated precursors for the construction of complex, biologically relevant heterocyclic systems. nih.gov Similarly, multi-step syntheses have been developed for complex molecules like 2-[(3,4,5-triphenyl)phenyl]acetic acid, demonstrating the utility of halogenated precursors in building intricate molecular architectures. mdpi.com

Precursor for Ligands and Catalytic Systems in Organic Transformations

The development of novel ligands is a cornerstone of advancement in homogeneous catalysis. The this compound scaffold can serve as a precursor for the synthesis of unique bidentate or pincer-type ligands. For example, the carboxylic acid group can be converted into an amide, ester, or other functional group capable of coordinating to a metal center. The halogen atoms can be substituted with phosphine, amine, or other donor groups through cross-coupling reactions.

The synthesis of N-pyrrolylphosphino-N′-arylaldimine ligands and their application in catalysis showcases the potential of such customized ligands. researchgate.net These ligands, featuring distinct electronic and steric properties, have been used in nickel-catalyzed oligomerization of ethylene. researchgate.net Similarly, metal complexes with naphthalene-based acetic acids as ligands have been explored for their structural and biological properties, indicating the utility of aryl acetic acid derivatives in coordination chemistry. mdpi.com By analogy, ligands derived from this compound could offer unique steric and electronic profiles for various catalytic transformations.

Conceptual Contributions to Aromatic C-H Functionalization Chemistry and Regioselectivity Control

The direct functionalization of carbon-hydrogen (C-H) bonds is a major goal in modern organic synthesis, offering a more atom- and step-economical approach to molecule construction. The study of molecules like this compound can provide valuable insights into the directing effects of halogen atoms in C-H activation reactions. The electronic and steric influence of the bromo and iodo substituents can guide the regioselectivity of metal-catalyzed C-H functionalization on the aromatic ring, as well as on the acetic acid side chain.

The innate directing group ability of the carboxylic acid, combined with the electronic bias provided by the halogens, could lead to predictable and selective C-H functionalization at specific positions. This allows for the synthesis of highly substituted aromatic compounds that would be difficult to access through traditional methods.

Theoretical Frameworks for Understanding Halogen Effects in Aromatic Systems and Reaction Mechanisms

The presence of both bromine and iodine on the same aromatic ring in this compound provides an excellent platform for studying the interplay of various non-covalent interactions, particularly halogen bonding. The iodine atom, being more polarizable, is a stronger halogen bond donor than bromine. This difference can be harnessed to control supramolecular assembly and crystal engineering.

A study on N-(5-Bromo-2-iodophenyl)-N-methylcyclopentanecarboxamide, which shares the same substitution pattern on the aromatic ring, revealed the presence of short C—I···O interactions that drive the formation of dimers in the solid state. researchgate.net This highlights the importance of halogen bonding in directing the solid-state architecture of such molecules. Theoretical calculations can further elucidate the nature of these interactions and predict their influence on the reactivity and physical properties of this compound and its derivatives.

Emerging Methodologies for the Precision Synthesis of Polyhalogenated Aryl Compounds

The precise synthesis of polyhalogenated aromatic compounds is of great interest due to their wide range of applications, including in pharmaceuticals, agrochemicals, and materials science. Methodologies that allow for the selective introduction of different halogen atoms onto an aromatic ring are particularly valuable.

The synthesis of this compound itself likely involves a multi-step sequence, potentially starting from a simpler halogenated precursor like 5-Bromo-2-iodobenzoic acid. chemicalbook.com The development of efficient and scalable routes to such dihalogenated building blocks is crucial for their broader application. Furthermore, processes for producing aromatic polymers from polyhalogenated aromatic compounds are being explored, suggesting potential applications for monomers derived from this compound in polymer chemistry. google.com

Q & A

Basic Research Questions

Q. What synthetic methodologies are effective for preparing 2-(5-Bromo-2-iodophenyl)acetic acid, and how are reaction conditions optimized?

- Methodological Answer : The compound is synthesized via sequential electrophilic halogenation. Bromination of a phenylacetic acid precursor (e.g., 4-methoxyphenylacetic acid) is achieved using bromine in acetic acid under controlled stoichiometry (1:1 molar ratio) at room temperature . Subsequent iodination requires careful optimization to avoid over-halogenation, typically using iodine monochloride (ICl) in a polar solvent. Purification via recrystallization (e.g., ethanol/water) enhances yield (>85%) and purity (>95%). Monitor reaction progress using TLC (silica gel, hexane/ethyl acetate) .

Q. How is regioselectivity of bromine and iodine substitution confirmed in the phenyl ring?

- Methodological Answer : Regioselectivity is validated through -NMR and -NMR spectroscopy. Deshielding effects on adjacent protons (e.g., para to iodine) and coupling patterns distinguish substitution positions. Single-crystal X-ray diffraction (SCXRD) provides definitive proof, with refinement in SHELXL resolving halogen positions (e.g., Br at C5, I at C2) .

Q. What spectroscopic and chromatographic techniques are critical for characterizing structural isomers of this compound?

- Methodological Answer :

- NMR : -NMR detects aromatic proton splitting patterns (e.g., doublets for ortho-substituted halogens). -NMR identifies carbonyl (170–175 ppm) and halogenated carbons (C-I: ~95 ppm; C-Br: ~110 ppm).

- MS : High-resolution ESI-MS confirms molecular ion ([M-H] at m/z 354.87).

- HPLC : Reverse-phase C18 columns (acetonitrile/water + 0.1% formic acid) resolve isomers, with retention times correlated to halogen polarity .

Advanced Research Questions

Q. How can crystallographic disorder in halogen-substituted regions be addressed during structure refinement?

- Methodological Answer : In SHELXL, apply PART commands to model disordered atoms and SIMU/RIGU restraints to limit unrealistic thermal motion. For severe disorder (e.g., overlapping Br/I sites), use TWIN commands if twinning is detected. Validate with R (<0.05) and residual density maps (<0.3 eÅ) .

Q. What electronic effects do bromine and iodine exert on hydrogen bonding and crystal packing?

- Methodological Answer : Bromine’s electron-withdrawing nature increases carboxylic acid acidity (lower pKa), strengthening O–H···O hydrogen bonds (e.g., dimeric motifs). Iodine’s polarizability enhances London dispersion forces, influencing packing motifs (e.g., slipped π-stacking). Compare dihedral angles (C–COOH vs. ring plane: ~78°) and Hirshfeld surface analysis to quantify interactions .

Q. How do substituent electronic properties affect reaction mechanisms in cross-coupling applications (e.g., Suzuki-Miyaura)?

- Methodological Answer : The iodine atom at C2 facilitates oxidative addition in Pd-catalyzed couplings due to its lower bond dissociation energy vs. bromine. Optimize conditions using Pd(PPh) (5 mol%), KCO base, and THF/HO (3:1) at 80°C. Monitor regioselectivity via GC-MS and -NMR (if fluorinated partners are used) .

Q. What strategies resolve contradictions between computational predictions (DFT) and experimental data (e.g., NMR shifts, reaction yields)?

- Methodological Answer :

- Solvent Effects : Re-run DFT calculations with implicit solvent models (e.g., SMD for acetic acid).

- Tautomerism : Check for keto-enol equilibria using -NMR in DMSO-d.

- Steric Hindrance : Compare calculated vs. experimental coupling constants to identify conformational biases.

- Yield Discrepancies : Use Design of Experiments (DoE) to map parameter interactions (temperature, catalyst loading) .

Notes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.